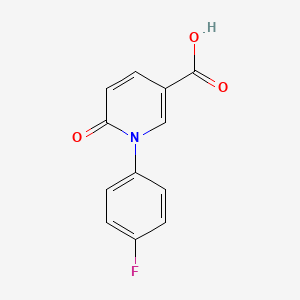

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-2-4-10(5-3-9)14-7-8(12(16)17)1-6-11(14)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHVPAFGLHOYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=CC2=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221423-61-5 | |

| Record name | 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

The compound 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid , also known as Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate , has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

Molecular Structure

- Molecular Formula : C13H10FNO3

- CAS Number : 929000-81-7

The compound features a dihydropyridine core with a fluorophenyl substituent, which is crucial for its biological activity. The presence of the fluorine atom is believed to enhance lipophilicity and improve binding interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 233.23 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Storage Conditions | Sealed refrigeration |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects on various cancer cell lines, including those of breast, lung, and cervical cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Cytotoxicity : In vitro assays demonstrated that the compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .

- Mechanism of Action : The compound's efficacy may be attributed to its ability to inhibit specific signaling pathways involved in cancer progression. For instance, it has been shown to affect NF-κB activation, which is critical in inflammation-related carcinogenesis .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for neuroprotective effects. It is suggested that it may act as an inhibitor of excitatory amino acid transporters (EAATs), which are implicated in neurodegenerative diseases.

- Neuroprotection : Research indicates that derivatives of this compound can protect neuronal cells from excitotoxicity by modulating glutamate levels in the synaptic cleft .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents at different positions on the dihydropyridine ring significantly influence its activity.

- Fluorine Substitution : The introduction of a fluorine atom at the para position of the phenyl ring enhances the lipophilicity and overall potency against cancer cell lines.

- Carboxylic Acid Group : The presence of the carboxylic acid moiety is essential for maintaining solubility and facilitating interactions with biological targets.

Table 2: Summary of Biological Activities

Case Study 1: Breast Cancer Cell Line

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 8 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotection in In Vitro Models

In a model simulating excitotoxicity, neuronal cells treated with this compound showed reduced apoptosis rates compared to untreated controls. This suggests potential therapeutic applications in conditions like Alzheimer's disease where glutamate toxicity is prevalent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and analogous compounds.

Key Observations

Electronic Effects: The 4-fluorophenyl substituent in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, the 4-nitrophenyl derivative (260.2 g/mol) exhibits stronger electron withdrawal, which may enhance electrophilic reactivity but reduce metabolic stability .

Synthetic Accessibility: The benzyl-substituted analog (C₁₃H₁₁NO₃) was synthesized with a low yield (23%) under mild conditions (0°C), suggesting steric or electronic challenges in coupling reactions . Higher yields (62.5%) were achieved for benzyloxy-substituted derivatives using carbodiimide-mediated coupling (EDC.HCl/HOBt), indicating favorable reaction kinetics for bulkier groups .

Physicochemical Properties: Hydrophobicity: Bulky substituents like cyclohexylmethyl (C₁₃H₁₇NO₃) or benzyl reduce aqueous solubility, which may limit bioavailability . Heavy Atoms: The 3-iodophenyl derivative (329.1 g/mol) is valuable for crystallographic studies due to iodine’s high electron density, though it increases molecular weight significantly .

Preparation Methods

Hydrothermal Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid Derivatives

A notable preparation method involves a hydrothermal reaction process, which is environmentally friendly and yields high purity crystals with good stability:

-

- React 2-chloro-5-trifluoromethylpyridine (0.54 g) with 17 ml of water in a sealed 25 ml jacketed hydrothermal reactor.

- Maintain the reaction temperature between 100°C and 180°C for 24 to 72 hours.

- Allow the reactor to cool naturally to room temperature.

- Collect the resulting white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.

-

- The hydrothermal method produces crystals with fewer internal defects and higher thermal stability.

- The use of water as a solvent makes this method green and environmentally friendly.

- The reaction yield exceeds 80%, indicating efficient synthesis.

- Equipment and operation are simple and convenient.

This method is directly applicable to the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives, including those substituted with fluorophenyl groups.

Molybdenum Hexacarbonyl (Mo(CO)6)-Mediated Synthesis via Isoxazole Precursors

Another advanced synthetic route involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to form 4-oxo-1,4-dihydropyridine-3-carboxylates, which are structurally related analogs of the target compound:

-

- Synthesis of isoxazole precursors by cycloaddition of nitrile oxides to propargyl halides, followed by cyanation and esterification.

- Acylation of these isoxazoles with appropriate acyl chlorides to introduce substituents such as the 4-fluorophenyl group.

- Treatment of these acylated isoxazoles with Mo(CO)6 in the presence of water and acetonitrile at 60-70°C for 1-2 days.

-

- Mo(CO)6 catalyzes the reductive ring opening of the isoxazole to form an enamine intermediate.

- Subsequent cyclization on the acyl group leads to the formation of the dihydropyridine ring system.

- The process avoids side reactions such as deacylation and resinification when optimized.

-

- Optimal temperature is around 70°C, balancing reaction time and product stability.

- Yields for the pyridone products range from moderate to high (up to 74% for model compounds).

- Higher temperatures reduce reaction time but increase side reactions and reduce yield.

Scope :

- This method allows for the introduction of various aryl substituents, including 4-fluorophenyl groups, at defined positions on the pyridine ring.

- The resulting compounds can be further functionalized, enabling access to diverse derivatives.

-

- Products are confirmed by NMR, HRMS, and single-crystal X-ray diffraction.

- Computational studies confirm the pyridone tautomeric form predominates in solution, indicating stability of the prepared compounds.

This Mo(CO)6-mediated approach represents a versatile and efficient synthetic route to 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid analogs.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The hydrothermal method is straightforward and environmentally benign but may be limited to simpler derivatives.

- The Mo(CO)6-mediated method, although more complex, allows for fine-tuning of substitution patterns, including the introduction of the 4-fluorophenyl group at the nitrogen atom.

- Side reactions such as resinification and deacylation can reduce yields in the Mo(CO)6 method, but these can be minimized by controlling temperature and reaction time.

- Both methods produce compounds stable at room temperature, with well-defined crystalline forms suitable for pharmaceutical applications.

- Computational and experimental characterization confirm the stability and tautomeric form of the synthesized compounds, which is important for their biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions affect yields?

- Methodological Answer : The compound can be synthesized via coupling reactions involving 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives. For example, amide bond formation using EDC/HOBt with substituted anilines under controlled temperatures (0°C to RT) yields analogs with ~23% efficiency . Ethyl ester derivatives (e.g., methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate) are synthesized via esterification of the parent acid with alcohols (e.g., ethanol) under reflux, achieving ~89% yields .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, NMR (400 MHz, CDCl) of related esters shows characteristic peaks for the dihydropyridine ring (δ 7.83–6.65 ppm) and fluorophenyl substituents (δ 7.40–7.31 ppm) . Purity is confirmed via HPLC with UV detection at 254 nm.

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Fluorinated pyridinone derivatives exhibit anticancer and antiviral potential. For example, analogs with 4-fluorophenyl groups show enhanced bioactivity due to improved metabolic stability and target binding . In vitro assays (e.g., cytotoxicity against cancer cell lines) should use concentrations ranging from 1–100 µM, with IC values compared to reference drugs.

Advanced Research Questions

Q. How does fluorination at the 4-phenyl position influence the compound’s pharmacodynamic properties?

- Methodological Answer : Fluorine enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and enzyme inhibition. Comparative studies of fluorinated vs. non-fluorinated analogs (e.g., replacing 4-fluorophenyl with phenyl or chlorophenyl) reveal a 2–3-fold increase in proteasome inhibition activity in Trypanosoma cruzi models . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like the proteasome β5 subunit.

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using:

- Positive controls : Reference inhibitors (e.g., bortezomib for proteasome activity).

- Dose-response curves : 8–10 concentrations to calculate accurate IC values.

- Meta-analysis : Pool data from ≥3 independent studies to identify trends .

Q. What strategies are effective for improving the metabolic stability of this compound?

- Methodological Answer : Structural modifications include:

- Ester-to-amide conversion : Replace ester groups (e.g., ethyl) with carboxamides to reduce hydrolysis .

- Prodrug design : Mask the carboxylic acid as a tert-butyl ester, which is cleaved in vivo .

- Cyclization : Introduce heterocyclic rings (e.g., pyridazine) to stabilize the core structure .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer : Challenges include low plasma concentrations and matrix interference. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.